molecular formula C13H20ClNO3 B6199600 methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride CAS No. 2680530-18-9

methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride

Cat. No.: B6199600
CAS No.: 2680530-18-9
M. Wt: 273.8
InChI Key:
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Description

Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxyphenyl group, and a methylbutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with a methylbutanoate ester under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(2-chlorophenyl)-3-methylbutanoate hydrochloride
  • Methyl 4-amino-3-(2-hydroxyphenyl)-3-methylbutanoate hydrochloride
  • Methyl 4-amino-3-(2-nitrophenyl)-3-methylbutanoate hydrochloride

Uniqueness

Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

2680530-18-9

Molecular Formula

C13H20ClNO3

Molecular Weight

273.8

Purity

0

Origin of Product

United States

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